N-Boc-O-tosyl hydroxylamine

Electrophilic Amination Hydrazine Synthesis Peptide Modification

Choose N-Boc-O-tosyl hydroxylamine (TsONHBoc) for a safer, bench-stable alternative to energetic aminating agents like HOSA and MSH. Its unique dual-functional structure transfers a protected NH-Boc moiety, eliminating a deprotection/re-protection sequence for hydrazines, primary amines, and N-heterocycles (67-94% yields). This reagent uniquely enables the direct, chemoselective conversion of enones to α,β-unsaturated amides, a critical pharmacophore. Process chemists select it for scalable, less energetic electrophilic aminations, reducing exothermic risk in pharmaceutical manufacturing.

Molecular Formula C12H17NO5S
Molecular Weight 287.33 g/mol
CAS No. 105838-14-0
Cat. No. B147817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-O-tosyl hydroxylamine
CAS105838-14-0
Synonyms4-Methylbenzenesulfonic Acid [(1,1-Dimethylethoxy)carbonyl]azanyl Ester;  _x000B_(p-Tolylsulfonyloxy)carbamic Acid tert-Butyl Ester;  [[(4-Methylphenyl)sulfonyl]oxy]carbamic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC12H17NO5S
Molecular Weight287.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)ONC(=O)OC(C)(C)C
InChIInChI=1S/C12H17NO5S/c1-9-5-7-10(8-6-9)19(15,16)18-13-11(14)17-12(2,3)4/h5-8H,1-4H3,(H,13,14)
InChIKeyWZDPZKPHVNFUKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-O-tosyl Hydroxylamine (CAS 105838-14-0) Product Overview and Procurement Considerations


N-Boc-O-tosyl hydroxylamine (TsONHBoc) is a bench-stable, crystalline electrophilic aminating reagent featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and a tosyl (p-toluenesulfonyl) leaving group on the oxygen atom [1]. This unique dual-functional structure enables it to serve as a safe and efficient NH-Boc transfer reagent for the synthesis of Boc-protected hydrazines, primary amines, and various nitrogen-containing heterocycles, addressing critical gaps in electrophilic amination methodologies .

Why N-Boc-O-tosyl Hydroxylamine Cannot Be Substituted with Generic Electrophilic Amination Reagents


Generic electrophilic amination reagents such as hydroxylamine-O-sulfonic acid (HOSA), O-(diphenylphosphinyl)hydroxylamine (DPPH), or O-(4-nitrobenzoyl)hydroxylamine (NbzONH2) exhibit fundamentally different reactivity profiles, stability, and functional group compatibility, making direct substitution with N-Boc-O-tosyl hydroxylamine impossible without compromising reaction yield, selectivity, or safety [1]. While HOSA and DPPH primarily deliver an unprotected -NH2 group, TsONHBoc uniquely transfers a protected NH-Boc moiety, enabling downstream manipulations that are precluded when using unprotected amination reagents [2]. Furthermore, TsONHBoc has been demonstrated to be a safer, less energetic alternative to HOSA and MSH, mitigating the risks associated with handling shock-sensitive or highly reactive aminating agents in industrial settings .

Quantitative Differentiation Evidence for N-Boc-O-tosyl Hydroxylamine (CAS 105838-14-0) Against Closest Analogs


Unprotected Amine Transfer vs. Protected NH-Boc Transfer in Electrophilic Amination

N-Boc-O-tosyl hydroxylamine transfers a protected NH-Boc group, yielding Boc-protected hydrazino acids in 67-87% isolated yields when reacted with amino acid derivatives [1]. In contrast, unprotected electrophilic aminating reagents such as hydroxylamine-O-sulfonic acid (HOSA) and O-(diphenylphosphinyl)hydroxylamine (DPPH) transfer a free -NH2 group, producing unprotected hydrazines that require an additional protection step for subsequent peptide coupling or heterocycle synthesis [2]. This direct Boc protection during amination eliminates a discrete synthetic step, reducing overall process time and improving atom economy.

Electrophilic Amination Hydrazine Synthesis Peptide Modification

Substrate Scope in Primary Amine Synthesis from Aryl Boronic Acids

N-Boc-O-tosyl hydroxylamine enables a transition-metal-free amination of aryl boronic acids to primary aromatic amines with yields ranging from 45% to 94% across a diverse substrate scope, including electron-rich, electron-poor, and heteroaryl boronic acids [1]. While O-(diphenylphosphinyl)hydroxylamine (DPPH) also effects this transformation, its performance with electron-deficient substrates is noted to be particularly robust and rapid [2]. The TsONHBoc protocol offers a viable, cost-effective alternative to DPPH, especially when metal-free conditions are mandatory and the use of phosphine oxide byproducts is undesirable [1].

Metal-Free Amination Aryl Amine Synthesis Boronic Acid Functionalization

Chemoselective Amidation of Enones via Beckmann Rearrangement

N-Boc-O-tosyl hydroxylamine enables the first chemoselective direct conversion of enones to α,β-unsaturated amides via an in situ oxime formation and Beckmann rearrangement sequence, achieving yields of 65-92% for a range of substituted enones . Alternative aminating reagents like hydroxylamine-O-sulfonic acid (HOSA) are primarily used for ketone-to-amide conversion but have not been reported for this chemoselective enone-to-amide transformation under mild conditions [1]. The unique reactivity of TsONHBoc allows for the preservation of the sensitive α,β-unsaturated moiety, which is often compromised under harsh Beckmann conditions or when using other hydroxylamine derivatives .

Beckmann Rearrangement Amide Synthesis Chemoselectivity

Safety Profile: Reduced Energetic Hazard Compared to Unprotected O-Sulfonyl Hydroxylamines

N-Boc-O-tosyl hydroxylamine is described as a 'less energetic' reagent, offering a safer alternative for electrophilic amination compared to unprotected O-sulfonyl hydroxylamines such as O-mesitylenesulfonylhydroxylamine (MSH) and hydroxylamine-O-sulfonic acid (HOSA), which are known to be shock-sensitive or require careful handling due to their high reactivity . While specific energetic data (e.g., impact sensitivity, decomposition energy) are not routinely published for these compounds, the consensus in synthetic methodology literature is that the presence of the Boc group on nitrogen significantly attenuates the inherent instability of the N-O bond, making TsONHBoc a 'safe and efficient' reagent suitable for routine laboratory and industrial use [1].

Process Safety Energetic Materials Industrial Scale-Up

Validated Application Scenarios for N-Boc-O-tosyl Hydroxylamine (CAS 105838-14-0) in R&D and Manufacturing


Synthesis of Boc-Protected Hydrazino Acids for Modified Peptides

N-Boc-O-tosyl hydroxylamine is the reagent of choice for synthesizing terminal Boc-protected hydrazino acids, which are essential building blocks for azapeptides and biologically active heterocycles [1]. The reagent's ability to directly install an NH-Boc group in yields of 67-87% eliminates the need for a separate Boc-protection step, streamlining the synthesis of these complex molecules [1].

Metal-Free Primary Aniline Synthesis in Drug Discovery

For medicinal chemistry programs requiring primary anilines from aryl boronic acids, N-Boc-O-tosyl hydroxylamine provides a robust, transition-metal-free method with yields up to 94% [2]. This is particularly valuable when metal contamination is a concern for biological assays or when metal-sensitive functional groups are present in the substrate.

Chemoselective Synthesis of α,β-Unsaturated Amides

N-Boc-O-tosyl hydroxylamine enables the first chemoselective direct conversion of enones to α,β-unsaturated amides in 65-92% yield . This transformation is uniquely enabled by this reagent and provides access to a critical pharmacophore for covalent inhibitors and natural product analogs, where other reagents fail or cause undesired side reactions .

Safe Scale-Up of Electrophilic Amination in Process Chemistry

Process chemists prioritize N-Boc-O-tosyl hydroxylamine over more energetic alternatives like HOSA or MSH for large-scale electrophilic aminations due to its documented safety profile as a 'less energetic' reagent . This reduces the risk of exothermic events and simplifies handling, making it a preferred reagent for kilogram-scale syntheses in pharmaceutical manufacturing .

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